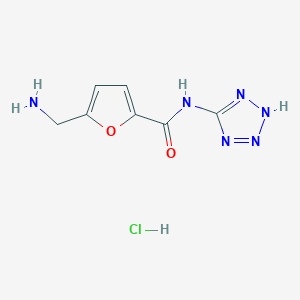
5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a critical role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
作用機序
5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride activates AMPK by binding to the γ subunit of the enzyme, leading to allosteric activation and phosphorylation of the α subunit. This activation of AMPK leads to the inhibition of anabolic pathways, such as protein synthesis and fatty acid synthesis, and the activation of catabolic pathways, such as glucose uptake and fatty acid oxidation. 5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride has also been shown to activate the downstream target of AMPK, acetyl-CoA carboxylase (ACC), leading to inhibition of fatty acid synthesis.
Biochemical and Physiological Effects:
5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, decrease lipogenesis and increase fatty acid oxidation in liver cells, and decrease food intake and body weight in obese mice. 5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in macrophages.
実験室実験の利点と制限
One advantage of 5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride is its specificity for AMPK activation, as it does not activate other kinases. This specificity allows for the study of AMPK signaling pathways without the potential confounding effects of other kinases. One limitation of 5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride is its short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of 5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride. One direction is the development of more potent and selective AMPK activators with longer half-lives. Another direction is the investigation of the potential therapeutic applications of 5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, the effects of 5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride on other signaling pathways and cellular processes, such as autophagy and apoptosis, warrant further investigation.
合成法
The synthesis of 5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride involves a multi-step process that includes the reaction of 5-nitrofurfural with ethyl acetoacetate, followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The amino group is then reacted with sodium azide to form the tetrazole ring, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt of 5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride.
科学的研究の応用
5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipogenesis in liver cells. 5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride has also been shown to decrease food intake and body weight in obese mice, indicating its potential as an anti-obesity agent.
特性
IUPAC Name |
5-(aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2.ClH/c8-3-4-1-2-5(15-4)6(14)9-7-10-12-13-11-7;/h1-2H,3,8H2,(H2,9,10,11,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWIOSATBGKPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NC2=NNN=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-N-(2H-tetrazol-5-yl)furan-2-carboxamide;hydrochloride | |
CAS RN |
1933605-74-3 |
Source


|
| Record name | 5-(aminomethyl)-N-(1H-1,2,3,4-tetrazol-5-yl)furan-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

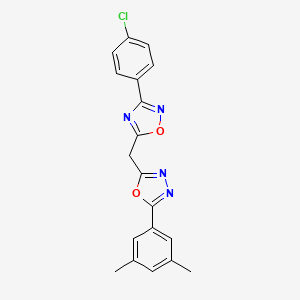
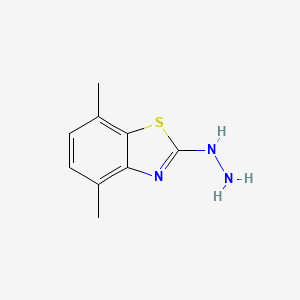
![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)
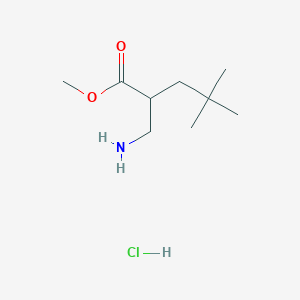
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
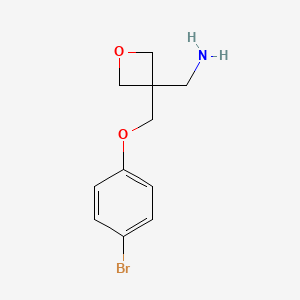

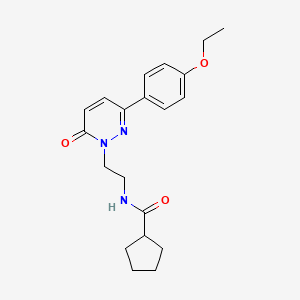
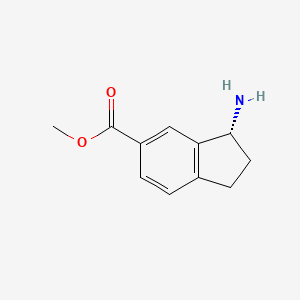
![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)
![(3R)-N-Ethyl-2-[3-(prop-2-enoylamino)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2544318.png)
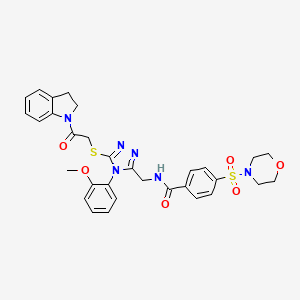
![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)